Pyriminobac-methyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-(N-methoxy-C-methylcarbonimidoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIUIGPBLPCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339265 | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136191-64-5 | |
| Record name | Methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136191-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Modern Herbicide Development Paradigms
The development of Pyriminobac-methyl (B118731) aligns with the modern paradigm of creating more sophisticated and selective herbicides. This approach moves away from broad-spectrum, high-volume chemicals towards compounds that offer greater precision and a more favorable environmental profile.
Furthermore, research into the synthesis of this compound has led to the development of safer and more environmentally friendly production processes. Traditional methods involved hazardous reagents like n-butyl lithium or diazotization reactions, which posed significant safety and environmental concerns. copernicus.orgmdpi.com Newer, greener synthetic routes have been developed to mitigate these issues, reflecting the industry's ongoing commitment to sustainable practices. copernicus.org
The compound is also noted for its relatively low toxicity to mammals and birds, positioning it as a safer option in agricultural practices compared to some older herbicides. nih.gov This emphasis on developing compounds with improved toxicological profiles is a cornerstone of modern herbicide research and development.
Classification and Overview of Pyriminobac Methyl As a Target Site Herbicide
Inhibition of Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) in Target Plant Species
This compound functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). herts.ac.ukcenmed.comwikidata.orgthegoodscentscompany.comsigmaaldrich.commade-in-china.comnih.gov ALS/AHAS (EC 2.2.1.6) is a pivotal enzyme that catalyzes the first common step in the biosynthesis of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. nih.govherts.ac.ukherts.ac.uksaas.sh.cnfrontiersin.org This enzyme is present in plants, bacteria, fungi, and algae, but notably absent in animals, making it an attractive and selective target for herbicides. herts.ac.ukherts.ac.uksaas.sh.cn
The inhibition of ALS by this compound prevents the production of these essential amino acids, thereby disrupting protein synthesis and ultimately leading to the death of sensitive weeds. herts.ac.ukcenmed.comnih.gov The (E)-isomer of this compound (EPM) has been identified as the active compound and is the one typically developed for commercial weed control. wikidata.orgnih.gov
Disruption of Branched-Chain Amino Acid Biosynthesis Pathways
The primary consequence of ALS/AHAS inhibition by this compound is the disruption of the branched-chain amino acid biosynthesis pathways. ALS/AHAS catalyzes the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate, a precursor for valine and leucine, or the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor for isoleucine. herts.ac.uksaas.sh.cnfrontiersin.org By blocking these initial steps, this compound effectively halts the entire pathway, leading to a critical deficiency of valine, leucine, and isoleucine within the plant. herts.ac.ukcenmed.comnih.gov This deficiency prevents the plant from synthesizing necessary proteins, which is vital for growth and cellular functions, resulting in growth cessation and eventual plant demise. herts.ac.ukcenmed.com
Elucidation of Enzyme Cofactor Dependencies in AHAS Activity and this compound Interaction
Acetohydroxyacid synthase (AHAS) activity is dependent on the presence of specific cofactors. These include thiamine (B1217682) diphosphate (B83284) (ThDP), flavin adenine (B156593) dinucleotide (FAD), and a divalent metal ion, most commonly magnesium (Mg²⁺). herts.ac.ukfrontiersin.orgguidechem.comnih.gov ThDP plays a crucial role in the decarboxylation of pyruvate, initiating the condensation reactions catalyzed by AHAS. While these cofactors are essential for the enzyme's catalytic function, specific details regarding the direct interaction of this compound with these cofactors in the inhibition mechanism are not extensively detailed in the provided literature. The herbicide's action is primarily understood as binding to the enzyme's active site, thereby blocking substrate access and preventing the catalytic reactions. nih.gov
Comparative Biochemical Analysis with Other ALS-Inhibiting Herbicide Classes
Acetolactate synthase (ALS) is a well-established target for numerous commercial herbicides, categorized into several classes based on their distinct chemical structures. herts.ac.ukfrontiersin.orguni.lu These classes include sulfonylureas, imidazolinones, pyrimidinylthiobenzoates (PTBs), triazolopyrimidine sulfonanilides (TPs), and sulfonylaminocarbonyl-triazolinones. herts.ac.ukherts.ac.ukfrontiersin.orguni.luuni.lugoogleapis.comguidechem.com
This compound, belonging to the pyrimidinylcarboxylates, exhibits varying degrees of inhibitory potency and resistance profiles when compared to other ALS inhibitors. Studies on herbicide-resistant acetohydroxyacid synthase (rAHAS) from Pseudomonas sp. Lm10 have provided insights into the comparative resistance factors. For instance, rAHAS showed resistance to this compound, metsulfuron-methyl, imazethapyr, and flumetsulam, with different resistance factors. cenmed.com
Table 1: Resistance Factors of rAHAS from Pseudomonas sp. Lm10 to Various ALS-Inhibiting Herbicides
| Herbicide Class | Herbicide Name | Resistance Factor (vs. sAHAS) cenmed.com |
| Pyrimidinylcarboxylates | This compound | 9.2-fold |
| Sulfonylureas | Metsulfuron-methyl | 56.0-fold |
| Imidazolinones | Imazethapyr | 12.6-fold |
| Triazolopyrimidine Sulfonamides | Flumetsulam | 6.5-fold |
Note: This table is intended to be interactive, allowing for sorting and filtering based on herbicide class or resistance factor.
Furthermore, instances of cross-resistance have been observed in weed biotypes. For example, some biotypes of Echinochloa crus-galli (barnyardgrass) have developed multiple resistance, including to this compound, penoxsulam (B166495), and propyrisulfuron, alongside other ALS inhibitors like bensulfuron-methyl and bispyribac-sodium (B1667525). wppdb.comwikipedia.orggenome.jp This highlights the complex nature of herbicide resistance evolution and the shared target site of these diverse chemical classes.
Advanced Synthetic Chemistry and Analog Development
Historical Evolution of Synthetic Pathways for Pyriminobac-methyl (B118731) Production
The initial development and production of this compound, also known as KIH-6127, were pioneered by Kumiai Chemical Industry Co., Ltd. in 1996. copernicus.org Early and traditional synthetic routes were effective but often relied on hazardous reagents and challenging reaction conditions.
One of the conventional methods starts with 3-benzyloxybenzaldehyde (B162147) as the raw material. tandfonline.com This pathway involves the use of n-butyllithium, a highly flammable and explosive organometallic reagent, which poses significant safety risks during large-scale industrial production. tandfonline.comresearchgate.net Another established synthetic process utilizes 3-nitrophthalic anhydride (B1165640) or 2-acetyl-6-nitrobenzoic acid as starting materials. tandfonline.combcpcpesticidecompendium.org This route necessitates a diazotization reaction, a process known for generating substantial amounts of acidic wastewater and presenting safety concerns, thereby creating environmental and operational challenges. researchgate.netbcpcpesticidecompendium.org These early methods, while foundational, highlighted the need for safer and more sustainable synthetic strategies.
A summary of a traditional synthetic pathway is outlined below:
| Starting Material | Key Steps | Key Reagents/Conditions | Challenges |
|---|---|---|---|
| 2-acetyl-6-nitrobenzoic acid | Esterification | Methanol, Acid catalyst | Involves hazardous diazotization step, producing acidic waste. bcpcpesticidecompendium.org |
| Methyl 2-acetyl-6-nitrobenzoate | Hydrogenation reduction | Ni/Al catalyst, H₂ gas | |
| Methyl 2-amino-6-acetylbenzoate | Diazotization | Sodium nitrite, Sulfuric acid | |
| Methyl 2-acetyl-6-hydroxybenzoate | Imidization & Condensation | Methoxyamine hydrochloride, 2-mesyl-4,6-dimethoxy pyrimidine (B1678525) |
Development of Regioselective Synthetic Methodologies
A central challenge in the synthesis of this compound is the precise installation of substituents on the benzoic acid core, specifically requiring a hydroxyl or ether linkage at the C2 position and an acetyl-derived group at the C6 position. Achieving this 1,2,3-trisubstituted pattern requires highly regioselective methodologies to prevent the formation of unwanted isomers.
The historical synthetic pathways represent different strategies to overcome this regiochemical challenge.
Directed Ortho-Metalation: The route beginning with 3-benzyloxybenzaldehyde utilizes the directing effect of the benzyloxy group to guide lithiation with n-butyllithium to the C2 position. This ensures the subsequent introduction of the acetyl group precursor at the correct location, demonstrating a classic approach to regiocontrol.
Substitution on a Pre-functionalized Ring: The methods starting with 3-nitrophthalic anhydride or 2-acetyl-6-nitrobenzoic acid use a starting material where the relative positions of the key functional groups (or their precursors) are already established. tandfonline.combcpcpesticidecompendium.org The subsequent chemical transformations are designed to modify these existing groups without altering their positions on the aromatic ring. For example, the reduction of a nitro group to an amine, followed by diazotization and hydrolysis to a hydroxyl group, is a sequence that maintains the integrity of the substitution pattern. bcpcpesticidecompendium.org
The development of these distinct pathways underscores the importance of regioselectivity and highlights how different synthetic philosophies can be applied to construct the target molecule's specific architecture. The choice of methodology often involves a trade-off between the elegance of regiocontrol and the hazards associated with the required reagents.
Innovations in "Green Chemistry" Approaches for this compound Synthesis
A notable green synthetic route has been developed using 3-chlorophthalic anhydride as an accessible and safer raw material. researchgate.net This process successfully avoids the use of both n-butyllithium and diazotization reactions. researchgate.net
The key steps in this greener pathway include:
Hydroxylation: 3-chlorophthalic anhydride is reacted with potassium hydroxide (B78521) in the presence of a cuprous chloride catalyst, followed by treatment with acetic anhydride to produce 3-hydroxyphthalic anhydride. researchgate.net
Side Chain Formation: The resulting anhydride is reacted with diethyl malonate and subsequently hydrolyzed to form the key intermediate, 2-acetyl-6-hydroxybenzoic acid. researchgate.net
Esterification and Imidization: The carboxylic acid is esterified with methanol, followed by a reaction with methoxamine (B1676408) hydrochloride to form the methoxyiminoethyl side chain. researchgate.net
Final Condensation: The final step involves the reaction of the intermediate with 2-methylsulfonyl-4,6-dimethoxypyrimidine in the presence of potassium carbonate to yield this compound with a high yield for this final step. researchgate.net
This facile and environmentally friendly process, with a total yield of approximately 22%, represents a significant advancement in the sustainable production of this compound. researchgate.net
| Approach | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Traditional (Ortho-lithiation) | n-butyllithium tandfonline.com | Effective regiocontrol | Highly flammable and explosive reagent researchgate.net |
| Traditional (Diazotization) | Sodium nitrite, Strong acids bcpcpesticidecompendium.org | Utilizes common starting materials | Hazardous reaction, produces acidic waste researchgate.net |
| Green Chemistry | Cuprous chloride, Potassium carbonate researchgate.net | Safer reagents, avoids hazardous reactions, environmentally friendlier researchgate.net | Multiple steps, moderate overall yield researchgate.net |
Structure-Activity Relationship (SAR) Investigations of this compound Analogues and Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the molecular structure of this compound relates to its herbicidal efficacy. These investigations guide the design of new, potentially more potent analogues.
Quantitative structure-activity relationship (QSAR) studies have further explored the importance of the iminoxy moiety. These studies found that the herbicidal activity of this compound derivatives, for both pre- and post-emergence applications, correlated well with the square of the logarithm of the partition coefficient (log P). This indicates that the hydrophilicity of the molecule is a determining factor for its activity, with an optimal lipophilicity being necessary for transport to the target site, the ALS enzyme.
The general structure of this compound can be divided into three main parts, each contributing to its activity:
The Pyrimidine Ring: The 4,6-dimethoxypyrimidine (B185312) group is a common feature in many ALS-inhibiting herbicides and is essential for binding to the enzyme's active site.
The Benzoate (B1203000) Linker: This aromatic ring connects the pyrimidine "head" to the side chain and its substitution pattern is critical for holding the other two parts in the correct orientation for optimal activity.
The Methoxyiminoethyl Side Chain: As established, the (E)-configuration of this group is preferred. Modifications to this chain can significantly impact the compound's hydrophilicity and, consequently, its herbicidal potency.
SAR investigations have shown that while the core structure is necessary, fine-tuning the physicochemical properties, particularly hydrophilicity as influenced by the iminoxy side chain, is key to maximizing the herbicidal performance of this compound and its analogues. copernicus.org
Environmental Dynamics and Transport in Agroecosystems
Adsorption and Desorption Processes in Diverse Agricultural Soils
The interaction between Pyriminobac-methyl (B118731) and soil surfaces is a key factor in its environmental behavior. Adsorption, the process of the chemical binding to soil particles, and desorption, its release back into the soil solution, regulate its concentration in soil water and thus its potential for leaching into groundwater or being taken up by non-target organisms. copernicus.orgcopernicus.org
The adsorption and desorption characteristics of this compound in various agricultural soils have been effectively described using the Freundlich isotherm model. copernicus.orgresearchgate.net In a study of five different soil types (Phaeozem, Anthrosol, Ferralsol, Alisol, and Plinthosol), the Freundlich model showed an excellent fit for the experimental data, with correlation coefficients (R²) greater than 0.9999. copernicus.orggrafiati.com
The Freundlich adsorption coefficient (Kf-ads) indicates the adsorption capacity of the soil. For this compound, these values were found to vary significantly across different soil types, ranging from 0.85 to 32.22 mg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹. copernicus.orgresearchgate.net Similarly, the Freundlich desorption coefficient (Kf-des) ranged from 0.78 to 5.02 mg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹, indicating variability in how strongly the herbicide is held by the soil particles. copernicus.orgresearchgate.net
Table 1: Freundlich Adsorption and Desorption Coefficients for this compound in Different Soil Types Data sourced from a study on five exemplar agricultural soils from China. copernicus.org
| Soil Type | Freundlich Adsorption Coefficient (Kf-ads) (mg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹) | Freundlich Desorption Coefficient (Kf-des) (mg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹) |
|---|---|---|
| Phaeozem (S1) | 32.22 | 5.02 |
| Anthrosol (S2) | 2.84 | 1.25 |
| Ferralsol (S3) | 0.85 | 0.78 |
| Alisol (S4) | 2.98 | 1.18 |
| Plinthosol (S5) | 2.11 | 1.02 |
The sorption of this compound is strongly influenced by the physicochemical properties of the soil. copernicus.org Key factors include organic matter (OM) content, clay content, and cation exchange capacity (CEC). copernicus.orggrafiati.com
Organic Matter (OM) Content: A positive relationship exists between the soil's organic matter content and the adsorption of this compound. copernicus.org Soils with higher OM content, such as Phaeozems, exhibit a much greater capacity to adsorb the herbicide. copernicus.orgcopernicus.org This is because the compound is preferentially adsorbed by organic matter. copernicus.org
Clay Content and Cation Exchange Capacity (CEC): The adsorption of this compound is also positively correlated with the clay content and the cation exchange capacity of the soil. copernicus.orggrafiati.com These components provide surfaces and charges that facilitate the binding of the herbicide.
pH: In the studied soils, no significant relationship was observed between soil pH and the leaching rate of this compound, which suggests that pH is not a primary driver of its sorption behavior in these specific environments. copernicus.orggrafiati.com
Hysteresis in desorption occurs when the amount of a substance desorbed from a soil particle is less than the amount that was adsorbed at the same solution concentration. This phenomenon was observed for this compound, indicating that its desorption is not a fully reversible process. copernicus.orgcopernicus.org
The desorption process for this compound was found to be slightly slower than its adsorption. copernicus.orgcopernicus.org A hysteresis index (H) was used to quantify this effect. In four of the five soils studied (Phaeozem, Anthrosol, Alisol, and Plinthosol), the hysteresis index was less than 0.7, which signifies positive hysteresis. copernicus.org This means that the desorption rate was lower than the sorption rate, implying that the compound is more strongly retained by the soil once adsorbed. copernicus.org In one soil type, Ferralsol, the H value was between 0.7 and 1.0, indicating that the sorption and desorption rates were closer to equilibrium. copernicus.org
Degradation Pathways and Kinetic Analysis in Environmental Compartments
The persistence of this compound in the environment is determined by its degradation rate, which involves the breakdown of the compound into simpler substances. copernicus.org This degradation can occur through both biological and non-biological (abiotic) processes. copernicus.orgcopernicus.org
The degradation of this compound in soil environments has been shown to follow first-order kinetics. copernicus.orgresearchgate.net This means that the rate of degradation is directly proportional to the concentration of the compound. The fit for this model is strong, with R² values reported between 0.9313 and 0.9924 for various soil types. copernicus.org
The half-life (DT₅₀) of a herbicide is the time it takes for half of the initial amount to degrade. For this compound, the half-life in soil has been reported to range from 37.46 to 66.00 days, with the specific value depending on the soil type and environmental conditions. copernicus.orgresearchgate.net
Table 2: Degradation Half-Life (DT₅₀) of this compound in Different Soils Under Various Conditions Data represents the time (in days) for 50% of the compound to degrade. copernicus.org
| Soil Type | Half-Life (days) - Aerobic | Half-Life (days) - Anaerobic | Half-Life (days) - Sterilized |
|---|---|---|---|
| Phaeozem (S1) | 37.46 | 43.05 | 57.26 |
| Anthrosol (S2) | 47.79 | 50.21 | 56.37 |
| Ferralsol (S3) | 55.45 | 58.23 | 66.00 |
| Alisol (S4) | 56.37 | 58.23 | 64.17 |
| Plinthosol (S5) | 52.11 | 53.70 | 59.23 |
To understand the mechanisms of degradation, studies have compared the breakdown rates of this compound under different conditions: aerobic (with oxygen, promoting microbial activity), anaerobic (without oxygen), and sterilized (where microbial activity is eliminated). copernicus.orgcopernicus.org
Influence of Environmental Conditions on Degradation Rates: Soil Moisture, Aerobic/Anaerobic States, and Light Exposure
The degradation of this compound in soil environments is a critical process influencing its persistence and potential for off-site transport. The rate of this degradation is significantly affected by a combination of environmental factors, including soil moisture, the presence or absence of oxygen (aerobic/anaerobic conditions), and exposure to light.
Studies have shown that the degradation of this compound generally follows first-order kinetics, with its half-life varying depending on the specific conditions. researchgate.net Abiotic degradation processes appear to be predominant. researchgate.net
Soil Moisture: Soil moisture content plays a role in the degradation of this compound. While specific quantitative relationships can vary with soil type, maintaining adequate soil moisture is essential for microbial activity, which can contribute to the breakdown of the herbicide.
Aerobic/Anaerobic States: The presence of oxygen is a key factor in the degradation of this compound. In one study, the degradation rate was highest under aerobic conditions, followed by anaerobic, and then sterilized conditions. copernicus.org The half-life of (E)-Pyriminobac-methyl in aerobic soils ranged from 37.46 to 58.25 days, while in anaerobic soils, it ranged from 41.75 to 59.74 days. copernicus.org Under sterilized conditions, the half-life was longer, ranging from 60.87 to 66.00 days. copernicus.org This suggests that while abiotic degradation is the primary mechanism, aerobic microorganisms play a role in accelerating the breakdown of the compound. copernicus.orgmdpi.com
Light Exposure: Photodegradation is a significant pathway for the breakdown of this compound, particularly in aquatic systems and on the soil surface. Exposure to sunlight can lead to the transformation of the molecule.
The following table summarizes the degradation half-life of (E)-Pyriminobac-methyl under different soil conditions based on a study of five different agricultural soils.
Table 1: Degradation Half-life (t½) of (E)-Pyriminobac-methyl in Days
| Soil Condition | Half-Life Range (days) |
|---|---|
| Aerobic | 37.46 - 58.25 |
| Anaerobic | 41.75 - 59.74 |
Data sourced from a study on five agricultural soils. copernicus.org
Photoisomerization and Photoconversion Dynamics in Aquatic Systems, including (E)/(Z) Isomer Equilibrium
In aquatic environments, the primary fate of this compound is driven by photo-transformation. nih.gov A key process is the geometrical isomerization between its (E) and (Z) isomers. nih.gov Upon exposure to sunlight in water, (E)-Pyriminobac-methyl and (Z)-Pyriminobac-methyl can convert into one another, eventually reaching an equilibrium. nih.gov
Research has demonstrated that this equilibrium is achieved relatively quickly. One study found that after approximately 4.5 hours of sunlight exposure, the ratio of (E)-Pyriminobac-methyl to (Z)-Pyriminobac-methyl stabilized at approximately 1:1.35. copernicus.orgnih.gov This rapid isomerization is a critical aspect of its environmental behavior in water bodies. The (E)-isomer, (E)-Pyriminobac-methyl, is noted for having stronger soil adsorption and weaker hydrophilic properties compared to the (Z)-isomer. copernicus.org
Leaching and Surface Runoff Potential in Cultivated Landscapes
The movement of this compound from treated fields into surrounding water bodies is a key consideration for its environmental impact. This transport occurs primarily through two pathways: leaching through the soil profile into groundwater and surface runoff into rivers, streams, and lakes. copernicus.org
Assessment of Groundwater Contamination Risk utilizing the Groundwater Ubiquity Score (GUS)
The Groundwater Ubiquity Score (GUS) is a tool used to estimate the potential for a pesticide to leach into groundwater. copernicus.orgcopernicus.org The GUS value is calculated based on the pesticide's half-life in soil (persistence) and its organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates its mobility in soil. provincia.tn.it
A study evaluating (E)-Pyriminobac-methyl in five different agricultural soils found GUS values ranging from 0.9765 to 2.7160. researchgate.netcopernicus.orgresearchgate.net The interpretation of GUS values is as follows:
GUS < 1.8: Low leaching potential.
Herbicide Resistance Evolution and Advanced Management Strategies
Target-Site Resistance Mechanisms to Pyriminobac-methyl (B118731)
Target-site resistance to this compound, an acetolactate synthase (ALS) inhibitor, primarily arises from genetic mutations in the ALS gene (also known as the acetohydroxyacid synthase or AHAS gene). These mutations alter the enzyme's structure, reducing its binding affinity for the herbicide and thereby rendering the plant resistant.
Characterization of Structural Alterations in Acetolactate Synthase (ALS) Enzymes Conferring Resistance
The ALS enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). mdpi.com Resistance to ALS inhibitors like this compound is frequently linked to single nucleotide polymorphisms in the ALS gene, leading to amino acid substitutions at specific conserved domains of the enzyme. mdpi.comnih.gov These substitutions prevent the herbicide from effectively inhibiting the enzyme.
Several key amino acid substitutions have been identified across various weed species that confer resistance to different chemical families of ALS inhibitors, including the pyrimidinyl-thiobenzoate family to which this compound belongs. mdpi.comnih.gov Common mutation sites include Ala-122, Pro-197, Ala-205, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654. nih.govmdpi.comscienceasia.org
Different substitutions confer varying levels and patterns of cross-resistance. For instance, mutations at the Trp-574 position are known to confer broad cross-resistance to multiple ALS-inhibiting chemical families. nih.gov In Echinochloa species, mutations at Pro-197 (e.g., Pro197-Ser, Pro197-Thr) and Ser-653 (Ser653-Asn) have been identified as conferring resistance to ALS inhibitors. mdpi.com Specifically, the Pro197-Ser mutation was confirmed to grant resistance to the pyrimidinyl benzoate (B1203000) family. mdpi.com
Table 1: Common Amino Acid Substitutions in the ALS Enzyme Conferring Herbicide Resistance
| Original Amino Acid | Position | Common Substitutions | Conferred Resistance Profile |
| Alanine (Ala) | 122 | Asn, Ser, Tyr | Often high resistance to imidazolinones (IMI) nih.govresearchgate.net |
| Proline (Pro) | 197 | Ser, Thr, Ala, Arg, Gln, Leu | High resistance to sulfonylureas (SU) and triazolopyrimidines (TP); variable IMI resistance mdpi.comnih.govnih.gov |
| Alanine (Ala) | 205 | Phe, Val | Resistance to IMI and SU chemistries nih.gov |
| Aspartic Acid (Asp) | 376 | Glu | Broad-spectrum resistance across multiple ALS herbicide families scienceasia.org |
| Tryptophan (Trp) | 574 | Leu, Arg | Broad cross-resistance to SU, IMI, and TP families nih.gov |
| Serine (Ser) | 653 | Asn, Thr | Resistance to IMI and SU chemistries mdpi.comnih.gov |
Biochemical Analysis of Resistant AHAS Variants
Biochemical analysis through in-vitro enzyme assays is essential to quantify the level of resistance conferred by specific AHAS mutations. These assays measure the herbicide concentration required to inhibit 50% of the enzyme's activity (I₅₀). A higher I₅₀ value for a resistant variant compared to the susceptible (wild-type) enzyme indicates target-site resistance.
A study involving a multiple herbicide-resistant acetohydroxyacid synthase (rAHAS) from Pseudomonas sp. Lm10 provides a clear biochemical characterization. ebi.ac.uk The I₅₀ values were determined for both the resistant (rAHAS) and susceptible (sAHAS) enzymes when exposed to various ALS inhibitors.
Table 2: Biochemical Analysis of a Resistant AHAS Variant Data from a study on Pseudomonas sp. Lm10.
| Herbicide Inhibitor | I₅₀ of Susceptible AHAS (μM) | I₅₀ of Resistant AHAS (μM) | Resistance Factor (I₅₀ Resistant / I₅₀ Susceptible) |
| Metsulfuron-methyl | 0.05 | 2.8 | 56.0 |
| Imazethapyr | 4.2 | 53.0 | 12.6 |
| Flumetsulam | 1.8 | 11.7 | 6.5 |
| This compound | 1.3 | 12.0 | 9.2 |
The results demonstrated that the resistant AHAS variant was 9.2-fold more resistant to this compound than the susceptible version. ebi.ac.uk Further site-directed mutagenesis experiments in this study revealed that alterations at amino acid positions A135, F264, and S486 led to a reduction in this resistance, highlighting their importance in the enzyme's structure and interaction with the herbicide. ebi.ac.uk Other studies have shown that mutations such as Pro-197 can increase the I₅₀ value for sulfonylurea herbicides by over 1000-fold, confirming extremely high levels of enzyme-level resistance. nih.gov
Non-Target-Site Resistance Mechanisms to this compound
Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the ALS enzyme. nih.govresearchgate.net These mechanisms are often more complex than TSR, can be polygenic, and may confer broad cross-resistance to herbicides with different modes of action. nih.govscielo.br
Elucidation of Enhanced Metabolic Detoxification Pathways
One of the most significant NTSR mechanisms is the enhanced metabolic detoxification of the herbicide. researchgate.net In resistant weeds, the herbicide is broken down into non-toxic metabolites more rapidly than in susceptible plants. This process typically involves several phases of metabolism, primarily driven by large enzyme families. researchgate.net
Research has identified a population of Beckmannia syzigachne that is resistant to the ALS inhibitor mesosulfuron-methyl (B1676312) and also exhibits cross-resistance to this compound. ebi.ac.uk This resistance was not due to target-site mutations. Instead, the resistant population demonstrated an enhanced rate of metabolism of the herbicide, confirming that metabolic detoxification is a key mechanism conferring cross-resistance to this compound. ebi.ac.uk
Role of ATP-Binding Cassette (ABC) Transporters in Herbicide Uptake and Efflux
ATP-binding cassette (ABC) transporters are a large family of membrane proteins that actively transport a wide variety of substrates across cellular membranes, a process powered by ATP hydrolysis. nih.govnih.gov In the context of herbicide resistance, certain ABC transporters can function as efflux pumps, actively removing herbicides or their metabolites from the cytoplasm and sequestering them into vacuoles or exporting them out of the cell entirely. researchgate.netresearchgate.net This prevents the herbicide from accumulating to toxic levels at its target site. researchgate.net
The same study on Beckmannia syzigachne that showed cross-resistance to this compound through enhanced metabolism also implicated ABC transporters in the resistance mechanism. ebi.ac.uk Through RNA-sequencing, two specific ABC transporter genes, ABCB25 and ABCC14, were found to be constitutively up-regulated in the resistant population. ebi.ac.uk This finding provides direct evidence that the overexpression of ABC transporters is a component of the NTSR mechanism that contributes to resistance relevant to this compound. ebi.ac.uk
Involvement of Cytochrome P450 Monooxygenases (CYPs) in Detoxification, e.g., CYP81Q32
Cytochrome P450 monooxygenases (CYPs) are a vast and diverse family of enzymes that play a central role in Phase I of metabolic detoxification. nih.gov They catalyze oxidation reactions, such as hydroxylation or demethylation, which is often the first step in breaking down a foreign compound like an herbicide. nih.gov Enhanced expression or activity of specific P450 enzymes is a well-documented cause of metabolic resistance to many herbicides, including ALS inhibitors. nih.govnih.gov
The CYP81A family of P450s, in particular, has been strongly associated with metabolic resistance in several weed species. nih.govresearchgate.net In multiple-herbicide resistant Echinochloa phyllopogon, members of the CYP81A subfamily have been shown to metabolize and confer resistance to all chemical groups of ALS inhibitors. nih.gov For example, CYP81A12 and CYP81A21 have been specifically linked to resistance against ALS inhibitors in this species. researchgate.net While direct metabolism of this compound by CYP81Q32 has not been explicitly detailed, another study identified BsCYP81Q32 from Beckmannia syzigachne as a gene involved in herbicide metabolism, reinforcing the importance of this specific P450 family in conferring resistance. researchgate.net The action of these enzymes modifies the herbicide, reducing its phytotoxicity and preparing it for further detoxification steps. researchgate.net
Transcriptional Regulation of Resistance-Associated Genes
The evolution of herbicide resistance is a complex process often rooted in genetic and molecular changes within weed populations. One significant mechanism is the altered expression of genes that either encode the target protein of the herbicide or are involved in its detoxification. Transcriptional regulation, the process that controls which genes are turned on or off and at what rate, plays a pivotal role in the level of resistance observed.
In the context of resistance to Acetolactate Synthase (ALS) inhibitors like this compound, two primary forms of transcriptional upregulation are commonly investigated: overexpression of the target-site gene and overexpression of detoxification genes.
Target-Site Gene Overexpression
Overexpression of the target-site gene, in this case, the ALS gene, can lead to the production of an excessive amount of the ALS enzyme. This increased quantity of the target enzyme can effectively dilute the impact of the herbicide, requiring a much higher concentration to achieve effective inhibition. Research on Echinochloa spp. resistant to the ALS inhibitor penoxsulam (B166495) has demonstrated that resistant plants can contain 4 to 758 times more copies of ALS1 gene transcripts than susceptible plants. rcaap.pt This massive increase in gene expression means that even if a portion of the enzyme is inhibited by the herbicide, enough functional enzyme remains to carry out the essential biosynthesis of branched-chain amino acids, allowing the plant to survive. Studies have revealed varying levels of ALS1 gene overexpression among different resistant accessions and even between different tissues (roots and leaves) of the same plant, indicating a complex regulatory control over this resistance mechanism. rcaap.pt
Overexpression of Detoxification Genes
Non-target-site resistance (NTSR) often involves enhanced metabolism of the herbicide, where the chemical is broken down into non-toxic substances before it can reach its target site. This is frequently accomplished by the upregulation of genes encoding detoxification enzymes, most notably cytochrome P450 monooxygenases (P450s). nih.govfrontiersin.org The transcriptional upregulation of specific P450 genes can confer resistance by increasing the rate at which the herbicide is metabolized. For example, the CYP77B34 gene, cloned from tribenuron-methyl-resistant Descurainia sophia, was found to have significantly higher expression levels in resistant plants compared to susceptible ones. mdpi.com When this gene was transferred into Arabidopsis thaliana, the transgenic plants exhibited resistance to tribenuron-methyl, and this resistance could be reversed by the P450 inhibitor malathion (B1675926). mdpi.com This demonstrates a direct link between the increased transcription of a specific P450 gene and the metabolic resistance phenotype.
Research in Lolium spp. has also strongly implicated P450-mediated metabolism as a primary mechanism for cross-resistance to both ACCase and ALS inhibitors. frontiersin.org The use of P450 inhibitors was shown to increase sensitivity to herbicides in the vast majority of resistant populations studied, confirming the role of these enzymes in detoxification. frontiersin.org
Table 1: Examples of Transcriptional Upregulation in Herbicide Resistance
| Weed Species | Herbicide Class | Gene(s) Overexpressed | Fold Increase in Expression | Resistance Mechanism |
|---|---|---|---|---|
| Echinochloa spp. | ALS Inhibitors | ALS1 | 4 - 758 | Target-Site Overexpression |
| Descurainia sophia | ALS Inhibitors | CYP77B34 | Significantly Higher | Non-Target-Site (Metabolic) |
| Lolium spp. | ALS & ACCase Inhibitors | P450 genes | Not Quantified | Non-Target-Site (Metabolic) |
Investigation of Cross-Resistance Patterns with Other Herbicide Classes
Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also becomes resistant to other herbicides, often within the same chemical family or with the same mode of action. scienceasia.org However, certain resistance mechanisms can confer resistance across different herbicide classes. Investigating these patterns is crucial for designing effective and sustainable weed management programs. This compound belongs to the pyrimidinyl-thiobenzoate (PTB) family of ALS inhibitors. nih.gov
Target-Site Mediated Cross-Resistance
The most common mechanism for cross-resistance to ALS inhibitors is a mutation in the ALS gene, the target site of these herbicides. Different amino acid substitutions at various positions within the ALS enzyme can confer distinct patterns of cross-resistance to the five chemical families of ALS inhibitors: sulfonylureas (SU), triazolopyrimidines (TP), imidazolinones (IMI), pyrimidinyl-thiobenzoates (PTB), and sulfonylamino-carbonyl-triazolinones (SCT). mdpi.comroadsideweeds.com
For instance, studies on Sagittaria trifolia revealed that a mutation causing an Aspartic Acid to Glutamic Acid substitution at position 376 (Asp-376-Glu) resulted in broad cross-resistance to all tested ALS inhibitors, including SUs (bensulfuron-methyl), TPs (penoxsulam), and PTBs (pyribenzoxim). scienceasia.org In contrast, mutations at Proline 197 (e.g., Pro-197-Ser or Pro-197-Leu) conferred resistance to SUs and TPs but not to the PTB and IMI herbicides in the same species. scienceasia.org Similarly, in Galium aparine, five different ALS mutations (Pro-197-Leu, Pro-197-Ser, Pro-197-His, Asp-376-Glu, and Trp-574-Leu) were found to result in broad cross-resistance to all five classes of ALS-inhibiting herbicides. roadsideweeds.com Research on Erigeron sumatrensis in Brazil identified a Pro-197-Ser mutation that conferred cross-resistance to the SU herbicide chlorimuron-ethyl (B22764) and the TP herbicide cloransulam-methyl. nih.gov
Non-Target-Site Mediated Cross-Resistance
Enhanced metabolic degradation, primarily driven by cytochrome P450 enzymes, is a significant non-target-site resistance (NTSR) mechanism that can cause unpredictable and broad cross-resistance patterns, sometimes extending to herbicides with entirely different modes of action. frontiersin.orgnih.gov
Studies in Argentinean Lolium spp. populations found a strong positive correlation between resistance to the ACCase inhibitor pinoxaden (B166648) and the ALS inhibitors iodosulfuron-mesosulfuron. frontiersin.org This resistance was largely attributed to P450-mediated metabolism, as P450 inhibitors restored herbicide sensitivity in 94% of the resistant populations. frontiersin.org This indicates that the selection pressure from either an ALS or an ACCase inhibitor can lead to the evolution of a metabolic pathway capable of detoxifying herbicides from both classes. Further research on Glebionis coronaria confirmed that P450-based metabolism contributed to cross-resistance to ALS inhibitors from the SU (tribenuron), TP (florasulam), and IMI (imazamox) families. nih.gov
Table 2: Documented Cross-Resistance Patterns in Weeds Resistant to ALS Inhibitors
| Weed Species | Resistance Mechanism | Cross-Resistance Observed | Herbicide Classes Affected |
|---|---|---|---|
| Sagittaria trifolia | ALS Mutation (Asp-376-Glu) | Bensulfuron-methyl (B33747), Penoxsulam, Pyribenzoxim, Bispyribac-sodium (B1667525) | SU, TP, PTB |
| Sagittaria trifolia | ALS Mutation (Pro-197-Ser/Leu) | Bensulfuron-methyl, Penoxsulam | SU, TP |
| Galium aparine | ALS Mutations (Multiple) | Sulfonylurea, Triazolopyrimidine, Imidazolinone, Pyrimidinyl thio-benzoate, Sulfonylamino-carbonyl-triazolinone | SU, TP, IMI, PTB, SCT |
| Erigeron sumatrensis | ALS Mutation (Pro-197-Ser) | Chlorimuron-ethyl, Cloransulam-methyl | SU, TP |
| Glebionis coronaria | Target-Site Mutations & P450 Metabolism | Tribenuron, Florasulam, Imazamox (B1671737), Bispyribac | SU, TP, IMI |
| Lolium spp. | P450 Metabolism | Pinoxaden, Iodosulfuron-mesosulfuron | ACCase Inhibitors, ALS Inhibitors (SU) |
Research and Development of Strategies for Mitigating Herbicide Resistance Development
The escalating issue of herbicide resistance necessitates the development and implementation of robust mitigation strategies to preserve the efficacy of existing herbicides like this compound and to ensure long-term weed control. Research efforts are focused on both chemical and agronomic approaches.
One promising area of research is the use of synergists to overcome metabolic resistance. Since enhanced metabolism by enzymes like cytochrome P450s is a key mechanism of resistance, inhibitors of these enzymes can potentially restore herbicide effectiveness. nih.gov For instance, the P450 inhibitor malathion has been shown to partially reverse resistance to the ALS inhibitor imazamox in resistant populations of Glebionis coronaria. nih.gov In laboratory and greenhouse settings, the application of P450 inhibitors alongside the herbicide has demonstrated the ability to synergize the herbicide's effect on resistant plants, making them more susceptible. mdpi.comucdavis.edu This approach could lead to the development of new herbicide formulations that include a synergist to counteract specific metabolic resistance mechanisms.
From an agronomic perspective, the cornerstone of resistance management is the diversification of weed control tactics to reduce selection pressure. A key strategy is the rotation of herbicides with different modes of action. grdc.com.au Continuous reliance on a single herbicide class, such as ALS inhibitors, rapidly selects for resistant individuals. By rotating to herbicides that target different biochemical pathways, the selection pressure is varied, making it more difficult for a weed population to evolve resistance to multiple chemistries.
Integrating non-chemical control methods is also critical. Practices such as:
Crop Rotation: Alternating crops can disrupt weed life cycles and allow for the use of different herbicide options.
Tillage: Mechanical weed control can reduce the reliance on herbicides.
Cover Crops: Planting cover crops can suppress weed growth by competing for resources like light, water, and nutrients.
Integrated Weed Management (IWM): This approach combines multiple control tactics (chemical, mechanical, cultural, and biological) into a comprehensive strategy.
Furthermore, choosing the appropriate pre-emergent herbicides and applying them under optimal conditions, such as when dry sowing, is essential. Using more persistent and less-soluble pre-emergent herbicides can provide longer-lasting control and reduce the need for post-emergence applications, thereby altering selection pressures. grdc.com.au The rotation of these pre-emergent herbicides is also a vital component of a sustainable resistance management program. grdc.com.au
Ultimately, mitigating herbicide resistance requires a proactive and integrated approach that combines diverse chemical options with sound agronomic practices to minimize selection pressure and prolong the utility of valuable herbicides like this compound.
Advanced Analytical Methodologies for Pyriminobac Methyl Detection and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of Pyriminobac-methyl (B118731). Its high sensitivity and selectivity allow for the detection of trace levels of the compound in complex samples such as rice, oil crops, and human urine. nih.govnih.govebi.ac.uk
Development and Validation of QuEChERS-Based Sample Preparation Techniques
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique that has been successfully modified and applied for the extraction of this compound. nih.govnih.govresearchgate.net This approach simplifies the extraction process, reduces solvent consumption, and enhances sample throughput. nih.gov
For instance, in the analysis of rice, samples have been extracted using acidified acetonitrile (B52724) and then purified with octadecylsilane (B103800) bonded silica (B1680970) (C18) adsorbents. nih.govresearchgate.net This modified QuEChERS protocol has proven effective in removing matrix interferences and achieving satisfactory recoveries. nih.gov Similarly, for multiresidue analysis in human urine, scaled-down QuEChERS procedures have been evaluated, with a method using magnesium sulfate (B86663) and sodium chloride without further cleanup steps being selected for its optimal extraction efficiency. nih.gov In the analysis of strawberries, different dispersive solid-phase extraction (d-SPE) cleanup techniques have been compared, highlighting the importance of optimizing the QuEChERS method for specific matrices. tandfonline.com
Optimization of Chromatographic Separation Parameters (e.g., Stationary Phase Chemistry, Mobile Phase Gradients)
Effective chromatographic separation is critical for distinguishing this compound from other compounds in a sample. Reversed-phase liquid chromatography is the predominant mode of separation.
A common stationary phase used is the C18 column, which provides excellent retention and separation for this compound. nih.govresearchgate.net For example, a ZORBAX SB C18 column has been successfully used to separate this compound and other analytes. nih.gov
The mobile phase composition and gradient are meticulously optimized to achieve the best peak shape and resolution. A typical mobile phase consists of a mixture of an aqueous component, often containing additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve ionization, and an organic solvent such as acetonitrile. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure the efficient elution of all target analytes. nih.gov
Advanced Mass Spectrometry Detection Modes (e.g., Electrospray Ionization, Dynamic Multiple Reaction Monitoring)
Mass spectrometry detection provides the high selectivity and sensitivity required for trace-level quantification. Electrospray ionization (ESI) is the most frequently used ionization source for this compound analysis, typically operated in the positive ion mode (ESI+). nih.govnih.govresearchgate.net This technique effectively generates protonated molecular ions [M+H]+ of the analyte. nih.gov
For quantification and confirmation, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. nih.goveurl-pesticides.eu In MRM, the precursor ion (the protonated molecule of this compound) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process significantly enhances the signal-to-noise ratio and minimizes interferences. eurl-pesticides.eu
To further improve sensitivity and efficiency, Dynamic Multiple Reaction Monitoring (dMRM) or scheduled MRM can be employed. nih.govnih.gov In this mode, the instrument only monitors for specific precursor-to-product ion transitions at the expected retention time of the analyte, allowing for the analysis of a larger number of compounds in a single run without compromising performance. nih.gov
Evaluation of Quantitative Performance Parameters: Linearity, Limits of Detection (LODs), Recovery Rates, and Relative Standard Deviations (RSDs)
The validation of any analytical method is essential to ensure the reliability of the results. Key performance parameters are rigorously evaluated.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte is confirmed by constructing calibration curves. For this compound, excellent linearity is consistently reported, with correlation coefficients (r²) typically greater than 0.99. nih.govebi.ac.ukresearchgate.net
Limits of Detection (LODs) and Quantification (LOQs): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound, reported LODs are in the low microgram per kilogram (µg/kg) range, for instance, 0.8 µg/kg in rice. nih.govresearchgate.net LOQs are also established at low levels, often below the maximum residue limits (MRLs) set by regulatory bodies. tandfonline.com
Recovery Rates: Recovery studies are performed by spiking blank samples with known concentrations of this compound to assess the efficiency of the extraction and cleanup steps. Acceptable recovery rates are generally within the 70-120% range. Studies have shown mean recoveries for this compound between 76.6% and 85.6% in rice. nih.govresearchgate.net
Relative Standard Deviations (RSDs): Precision, which reflects the closeness of repeated measurements, is expressed as the relative standard deviation (RSD). For this compound analysis, RSDs are typically below 20%, indicating good method precision. For example, RSDs in rice analysis have been reported to be between 0.9% and 3.4%. nih.govresearchgate.net
The following table summarizes the quantitative performance parameters for this compound analysis in rice as reported in a study. nih.govresearchgate.net
| Parameter | Value |
| Linearity (r²) | ≥ 0.996 |
| Limit of Detection (LOD) | 0.8 µg/kg |
| Mean Recovery | 76.6% - 85.6% |
| Relative Standard Deviation (RSD) | 0.9% - 3.4% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Isomer-Specific Analysis
This compound can exist as geometric isomers, specifically the (E)- and (Z)-isomers. nih.govtandfonline.com Differentiating and quantifying these isomers can be important for understanding the compound's environmental fate and efficacy. Ultra-Performance Liquid Chromatography (UPLC), with its use of smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC, making it well-suited for isomer-specific analysis.
Method Development for Distinguishing and Quantifying (E)- and (Z)-Isomers
The development of UPLC-MS/MS methods allows for the chromatographic separation of the (E)- and (Z)-isomers of this compound. nih.gov This separation is crucial as isomers can exhibit different biological activities and degradation rates. The enhanced resolution of UPLC systems enables the baseline separation of these closely related compounds, which might co-elute using standard HPLC conditions.
Once separated chromatographically, the individual isomers can be independently detected and quantified by the mass spectrometer. nih.gov The MRM transitions for both isomers are often the same, but their distinct retention times allow for their individual quantification. nih.gov For instance, in a multiresidue pesticide analysis, the (E)-isomer of this compound was observed to elute at a later retention time than the (Z)-isomer. nih.gov This capability is essential for accurate risk assessment and for studying the stereoselective behavior of this compound in the environment.
Assessment of Storage Stability of this compound Isomers in Relevant Environmental and Biological Matrices
The integrity of analytical samples between collection and analysis is paramount for generating reliable data. The storage stability of this compound and its isomers is therefore a critical consideration in residue analysis. Studies have investigated the stability of this compound in various matrices to establish optimal storage conditions and duration.
In a study on the environmental behavior of (E)-pyriminobac-methyl in five different agricultural soils, the degradation kinetics were determined under various conditions, which provides insight into the compound's stability in these environmental matrices. The half-life of (E)-pyriminobac-methyl in these soils ranged from 37.46 to 66.00 days, indicating a moderate persistence. copernicus.org The degradation was found to be predominantly abiotic. copernicus.org
Detailed degradation data in different soil types under aerobic conditions at 25°C and 60% moisture are presented in the table below.
Table 1: Degradation Half-life of (E)-Pyriminobac-methyl in Various Agricultural Soils
| Soil Type | Half-life (days) |
|---|---|
| Phaeozems | 37.46 |
| Anthrosol | 58.25 |
| Ferralsol | 49.50 |
| Alisol | 55.48 |
| Plinthosol | 51.72 |
Data derived from a study on the environmental behavior of (E)-pyriminobac-methyl. copernicus.org
For biological matrices, the stability of this compound isomers has been assessed in paddy components. Research indicates that both the (E) and (Z) isomers of this compound exhibit good stability in brown rice, husk, and straw samples when stored at low temperatures. Specifically, the average degradation rates for both isomers were below 30% after being stored at -18°C for a minimum of 182 days.
The following table summarizes the storage stability findings for this compound isomers in paddy matrices.
Table 2: Storage Stability of this compound Isomers in Paddy Matrices at -18°C
| Matrix | Isomer | Storage Duration (days) | Average Degradation Rate (%) |
|---|---|---|---|
| Brown Rice | (E)-Pyriminobac-methyl | ≥ 182 | < 30 |
| (Z)-Pyriminobac-methyl | ≥ 182 | < 30 | |
| Husk | (E)-Pyriminobac-methyl | ≥ 182 | < 30 |
| (Z)-Pyriminobac-methyl | ≥ 182 | < 30 | |
| Straw | (E)-Pyriminobac-methyl | ≥ 182 | < 30 |
| (Z)-Pyriminobac-methyl | ≥ 182 | < 30 |
Application of Supercritical Fluid Extraction (SFE) in Residue Analysis
Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative to traditional solvent-based extraction methods for the analysis of pesticide residues. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), which exhibits properties of both a liquid and a gas, allowing for effective penetration into the sample matrix and dissolution of target analytes.
The application of SFE for the extraction of this compound from crop samples has been documented. A method was developed for the analysis of ten chloroacetanilide pesticides, including this compound, in various crops. This method employed SFE with a trap column consisting of Extralut and Florisil or Bond Elut SAX and PSA for cleanup. The SFE-based method was compared to the traditional Japanese Bulletin method, which involves solvent extraction, partitioning, and a Florisil column cleanup. The study indicated that the SFE method was a favorable alternative.
The advantages of SFE in the context of this compound residue analysis include reduced solvent consumption, which aligns with green chemistry principles, and potentially faster extraction times. The selectivity of SFE can be tuned by modifying parameters such as pressure, temperature, and the addition of co-solvents, which can help in minimizing the co-extraction of interfering matrix components.
Comparative Studies of Different Analytical Methodologies for this compound
The accurate quantification of this compound residues relies on the selection of an appropriate analytical methodology. Several techniques have been employed and compared for the analysis of this herbicide in various matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the predominant technique for the analysis of this compound due to its high sensitivity, selectivity, and applicability to a wide range of pesticide polarities. A common sample preparation method used in conjunction with LC-MS/MS is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. A validated method for the determination of this compound and bispyribac-sodium (B1667525) in rice utilized a modified QuEChERS extraction followed by LC-MS/MS analysis. This method demonstrated good linearity, with correlation coefficients (r²) not less than 0.996. The limits of detection (LODs) were found to be 0.8 μg/kg for this compound. The mean spiked recoveries were in the range of 76.6% to 85.6%, with relative standard deviations (RSDs) between 0.9% and 3.4%.
Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS/MS is often favored for its compatibility with a broader range of pesticide polarities without the need for derivatization, GC-MS remains a powerful tool, particularly for volatile and semi-volatile compounds. For many pesticides, both LC-MS/MS and GC-MS/MS are utilized in analytical laboratories to cover a wide scope of analytes. For this compound, which is a moderately polar compound, LC-based methods are generally more direct. However, with appropriate derivatization, GC-MS could potentially be used. Comparative studies on a wide range of pesticides have shown that LC-MS/MS is amenable to a larger number of compounds than GC-MS.
The following table provides a general comparison of the key analytical techniques used for this compound analysis.
Table 3: Comparison of Analytical Methodologies for this compound
| Feature | LC-MS/MS with QuEChERS | SFE with GC-MS or LC-MS |
|---|---|---|
| Principle | Liquid chromatography separation followed by mass spectrometric detection. Sample preparation is streamlined with QuEChERS. | Extraction with a supercritical fluid, followed by chromatographic separation and mass spectrometric detection. |
| Selectivity | High, due to MRM/SRM transitions in MS/MS. | Good to high, can be tuned by modifying SFE parameters. |
| Sensitivity | Very high, with low limits of detection (sub-ppb levels). | Generally good, dependent on the efficiency of the extraction and the detector used. |
| Sample Throughput | High, especially with the rapid QuEChERS protocol. | Can be lower due to the sequential nature of SFE extractions. |
| Solvent Consumption | Moderate, primarily acetonitrile in the QuEChERS method. | Very low, mainly uses CO₂ with small amounts of co-solvents. |
| Applicability to this compound | Well-established and validated for various matrices. | Demonstrated to be a feasible alternative to traditional methods. |
Ecological Impact Assessment Methodologies and Environmental Risk Profiling
Species Sensitivity Distribution (SSD) Analysis for Aquatic Organisms
Species Sensitivity Distribution (SSD) analysis is a fundamental concept in quantitative ecological risk assessment, employed to describe the variability in sensitivity among different species to environmental contaminants nih.govnih.govjst.go.jp. This approach typically fits a statistical distribution, often a log-normal distribution, to a dataset of toxicity values (e.g., EC50 or LC50 values) obtained from various aquatic organisms nih.govnih.gov. The resulting cumulative distribution function visually represents the range of species sensitivities nih.gov.
Derivation of Hazardous Concentrations (HCx values) from SSD Curves
From the SSD curve, it is possible to estimate hazardous concentrations for a specific percentage of species (HCx) nih.govmdpi.com. The most commonly used threshold is the Hazardous Concentration for 5% of species (HC5), which represents the concentration below which 95% of species are expected to be protected mdpi.commdpi.com. For instance, if the SSD is derived from acute toxicity data (e.g., LC50), the HC5 is the concentration below the LC50 for 95% of the species mdpi.com.
Research has shown that HC5 values for herbicides, including Pyriminobac-methyl (B118731), are derived from SSD curves based on toxicity data from primary producers mdpi.comresearchgate.net. This compound has been identified as having one of the highest HC5 values among herbicides, with an HC5max of 1.0 × 10^2 µmol L⁻¹ mdpi.comresearchgate.net. This indicates a relatively lower acute toxicity to a broad range of aquatic species compared to some other pesticide classes, such as insecticides, which generally exhibit significantly lower HC5 median values mdpi.comresearchgate.net.
The following table presents a conceptual overview of HC5 values for different pesticide classes, highlighting the relative position of herbicides like this compound:
| Pesticide Class | HC5 Median Value (µmol L⁻¹) | HC5 95th Percentile (µmol L⁻¹) |
| Insecticides | 1.4 × 10⁻³ mdpi.comresearchgate.net | - |
| Herbicides | 3.3 × 10⁻² mdpi.comresearchgate.net | - |
| Fungicides | 7.8 mdpi.comresearchgate.net | - |
Note: The specific HC5 value for this compound (1.0 × 10^2 µmol L⁻¹) is noted as HC5max within the herbicide category, indicating it is on the higher end of the sensitivity spectrum for this class mdpi.comresearchgate.net.
Integration of the Ecological Threshold of Toxicological Concern (eco-TTC) Approach
The Ecological Threshold of Toxicological Concern (eco-TTC) approach offers a method to derive ecological thresholds for pesticides, particularly when comprehensive effect data on aquatic communities are limited mdpi.comresearchgate.net. This approach, often validated through SSD-derived HC5 values, provides a means for risk management by establishing concentration levels below which the risk of adverse ecological effects is considered negligible mdpi.comresearchgate.net. The eco-TTC scheme can be applied to various classes of pesticides, including those with specific modes of action (MoA) and those for which MoA information is unavailable mdpi.comresearchgate.net. The integration of eco-TTC with SSD analysis allows for a more robust and comprehensive ecological risk assessment, especially for compounds like this compound where a deeper understanding of community-level effects is beneficial mdpi.comresearchgate.net.
Mixture Toxicity Assessment Methodologies for this compound Combinations
In real-world agricultural settings, this compound is often present in the environment as part of complex mixtures with other pesticides mdpi.comresearchgate.net. Assessing the toxicity of these mixtures is crucial for a complete ecological risk evaluation, as the combined effects can differ from those of individual compounds mdpi.com.
Implementation of Concentration-Addition (CA) Models
The risk assessment often involves calculating a risk quotient (RQ) for individual substances and then summing them to determine the mixture risk (RQmix or Sum of Risk Quotients, SRQ) mdpi.comresearchgate.net. For example, in a study evaluating 51 types of pesticides, including this compound, the CA model was applied to assess mixture toxicity based on measured environmental concentrations and ecotoxicity data for aquatic organisms (algae, daphnids, and fish) mdpi.comresearchgate.net.
Herbicide Formulations and Application Technologies Research
Development and Efficacy of Granular Formulations for Specific Crop Systems (e.g., Paddy Rice)
Research into Pyriminobac-methyl (B118731) has led to the development of advanced solid formulations designed to improve efficacy and handling, particularly for flooded crop systems like paddy rice. The move from wettable powders to granular (GR) and other solid forms addresses challenges such as controlled release and effective distribution in water. ashs.org
Granular formulations offer distinct advantages, including reduced respiratory hazard due to their larger particle size, which typically ranges from 200 to 4000 micrometers. epo.org In Japan, a standard granular formulation used by rice producers contains a mixture of active ingredients, including 4.5% this compound, alongside bensulfuron-methyl (B33747), bromobutide, and pentoxazone. ashs.org The development of such multi-component granules is driven by the need for broad-spectrum weed control.
Studies have evaluated the efficacy of various granular mixtures. For instance, the performance of pyrazosulfuron-ethyl (B166691) + this compound GR has been compared against newer benzobicyclon-based mixtures, with the latter showing greater control in some direct-seeding flooded rice applications. researchgate.net The composition of the granule carrier itself has been found to influence herbicidal efficacy; carriers made of kaolin (B608303) and CaCO₃ have demonstrated better and more stable performance than those made of talc (B1216) and bentonite. researchgate.net
Beyond conventional granules, research has also explored other solid application technologies like bubbling tablets for paddy rice. One study focused on developing a bubbling tablet containing this compound for annual weeds and a sulfonylurea for perennial weeds. riss.kr The research determined that the diffusibility of the active ingredients in submerged water increased with water temperature, a critical factor for efficacy in a paddy environment. riss.kr
The following table summarizes findings on the efficacy of various solid formulations containing this compound.
| Formulation Type | Active Ingredients | Key Research Finding | Source(s) |
| Granule (GR) | Pyrazosulfuron-ethyl + this compound | Used as a standard for comparison; found to be less effective than some benzobicyclon (B1666587) mixtures in certain trials. | researchgate.net |
| Granule (GR) | Bensulfuron-methyl (0.75%) + Bromobutide (9%) + Pentoxazone (2%) + this compound (4.5%) | A standard herbicide formulation used by Japanese rice producers for pre- and post-emergence weed control. | ashs.org |
| Bubbling Tablet | This compound + Halosulfuron-methyl | Optimal dosage for annual weed control with this compound was 3 g/10a . Diffusibility in water increased with temperature. | riss.kr |
| Granule (GR) | Benzobicyclon + Penoxsulam (B166495) + Pyrazosulfuron-ethyl | Carrier material impacts efficacy; kaolin and CaCO₃ carriers were found to be more stable and effective than talc and bentonite. | researchgate.net |
Research on Synergistic Formulations with Complementary Herbicidal Active Ingredients
To enhance weed control spectrum and manage resistance, this compound is often combined with other herbicides. Research focuses on identifying combinations that produce a synergistic effect, where the combined herbicidal action is greater than the sum of the individual components. patsnap.comscielo.br
The design of synergistic formulations involves selecting active ingredients that complement this compound's mode of action. Patents and studies describe specific multi-component compositions that have demonstrated notable synergistic effects. These are often formulated as water-dispersible granules (WDG) or wettable powders (WP). patsnap.compatsnap.com
One such composition combines this compound with pretilachlor (B132322) and bensulfuron-methyl. This three-part mixture is designed to prevent and remove annual weeds in crop fields effectively. patsnap.com Another patented composition includes this compound, oxaziclomefone, and a sulfonylurea herbicide like metazosulfuron (B154211) or propyrisulfuron. patsnap.com The synthesis process for a water-dispersible granule of this type involves mixing the active ingredients with wetting agents, dispersants, and carriers, followed by pulverization and granulation. patsnap.com
The table below details examples of synergistic compositions containing this compound.
| Companion Active Ingredient(s) | Mass Ratio | Formulation Type | Source(s) |
| Pretilachlor, Bensulfuron-methyl | (1-50) : (1-5) : (1-5) (Pretilachlor : this compound : Bensulfuron-methyl) | Not specified | patsnap.com |
| Oxaziclomefone, Metazosulfuron or Propyrisulfuron | (1-20) : (1-30) : (1-50) (this compound : Oxaziclomefone : Sulfonylurea) | Water-dispersible granules, Wettable powder | patsnap.com |
| A compound of formula (I)*, Dimethoxy-pyrimidine acids | Not specified | Not specified | oapi.int |
*Note: Formula (I) refers to 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid. oapi.int
The primary mechanism for synergy in these compositions is the combination of different modes of action. This compound is an acetolactate synthase (ALS) inhibitor, which blocks the biosynthesis of branched-chain amino acids, thereby halting cell division and plant growth. patsnap.comresearchgate.netnih.gov When combined with herbicides that target different physiological processes, the weed's ability to survive is significantly reduced.
For example:
Combining Different Modes of Action : In the mixture with oxaziclomefone, a unique oxazinone-class herbicide, and a sulfonylurea (another ALS inhibitor), the formulation attacks multiple biological pathways or enhances the inhibition of a single crucial pathway. patsnap.com
Inhibition of Herbicide Metabolism : Synergy can also occur if one compound inhibits the weed's ability to metabolize and detoxify the other. While not specific to this compound combinations, studies on other ALS inhibitors have shown that cytochrome P450 inhibitors can block the metabolic breakdown of the herbicide in resistant weeds, thus restoring its efficacy. researchgate.net This principle suggests that a companion ingredient could act as a synergist by preventing the detoxification of this compound in the target weed.
Enhanced Uptake and Translocation : A synergistic effect can also be attributed to one component facilitating the uptake and movement of the other. For instance, research on glyphosate (B1671968) mixtures found that the addition of 2,4-D or dicamba (B1670444) led to greater foliar uptake and accumulation in the roots. scielo.br Adjuvants and certain partner herbicides in a formulation can improve the surface contact and penetration of this compound into the plant tissue. researchgate.net
Post-Application Distribution and Uptake Mechanisms in Target Weeds
The effectiveness of this compound is dependent on its successful absorption and distribution within the target weed. As a systemic herbicide, it is absorbed by various parts of the plant and translocated to its site of action. patsnap.com
This compound can be absorbed through the roots, stems, and leaves of weeds. patsnap.com Following absorption, it is translocated throughout the plant's vascular system to the meristematic tissues, where cell division and growth occur. patsnap.comnufarm.com Its ability to move systemically is crucial for its post-emergence activity, allowing it to control established weeds.
Several factors influence the rate and efficiency of uptake:
Formulation : The formulation's chemical properties, including the presence of adjuvants or surfactants, can significantly impact uptake. Surface-active compounds can increase the wettability of hydrophobic leaf surfaces, which enhances the adsorption of the herbicide and leads to a greater phytotoxic effect. researchgate.net
Environmental Conditions : Soil properties and water availability affect root uptake. The environmental fate of this compound, including its availability for uptake, is governed by adsorption-desorption processes in the soil. copernicus.org
Plant Physiology : The growth stage and metabolic activity of the weed can influence the speed of uptake and translocation. Herbicides are generally more effective on smaller, actively growing weeds. epo.org
The herbicidal symptoms, which include the cessation of growth followed by chlorosis and necrosis, are a direct result of this compound reaching the meristematic tissues and inhibiting amino acid synthesis. researchgate.net
| Characteristic | Description | Source(s) |
| Routes of Uptake | Absorbed through the roots, stems, and leaves of target weeds. | patsnap.com |
| Translocation | Systemic; it is transported throughout the plant to the meristematic tissues where it inhibits growth. | patsnap.comnufarm.com |
| Site of Action | Inhibits the enzyme acetolactate synthase (ALS) in the plant's growing points. | patsnap.comresearchgate.net |
| Factors Influencing Uptake | Formulation adjuvants (surfactants) enhance leaf surface wettability and adsorption. Soil adsorption-desorption properties affect availability for root uptake. | researchgate.netcopernicus.org |
Prospective Research Directions in Pyriminobac Methyl Studies
In-depth Elucidation of Complex Metabolic and Degradation Pathways in Resistant Weeds and Environmental Systems
Future research should focus on a more detailed understanding of how resistant weeds and various environmental systems break down pyriminobac-methyl (B118731). In some resistant weeds, it has been observed that resistance is not due to changes in the target site of the herbicide, but rather to an enhanced ability to metabolize it. ebi.ac.uk For example, a resistant population of Beckmannia syzigachne showed increased metabolic rates of the herbicide. ebi.ac.uk This detoxification is often carried out by enzymes like cytochrome P450 monooxygenases. uppersouthplatte.org Overexpression of a specific P450 gene, BsCYP81Q32, in rice has been shown to confer resistance to this compound. nih.gov Therefore, identifying the specific metabolic pathways and the genes encoding these detoxifying enzymes in various resistant weed species is crucial.
In environmental systems, the degradation of this compound is influenced by both biotic and abiotic factors. copernicus.orgcopernicus.org Studies have shown that its degradation in soil follows first-order kinetics, with half-lives ranging from approximately 37 to 66 days. copernicus.orgresearchgate.net Abiotic degradation appears to be a predominant factor in this process. copernicus.orgresearchgate.net In paddy water, photoisomerization, the conversion between its (E)- and (Z)-isomers by sunlight, is a key process. nii.ac.jp An improved PADDY model has been developed to simulate this, along with the formation and degradation of its main metabolites in flooded soil, treating them as consecutive first-order reactions. nii.ac.jp Further research is needed to identify all major and minor metabolites in different soil types and aquatic environments and to understand the microbial communities involved in its biodegradation. copernicus.org
Table 1: Factors Influencing this compound Degradation
| Factor | Description | Research Findings |
| Metabolism in Resistant Weeds | Detoxification by enzymes in the weed. | Enhanced metabolic rates observed in resistant Beckmannia syzigachne. ebi.ac.uk Cytochrome P450 monooxygenases are implicated. uppersouthplatte.org Overexpression of BsCYP81Q32 confers resistance. nih.gov |
| Abiotic Degradation (Soil) | Chemical breakdown without microbial involvement. | Predominant degradation pathway in soil. copernicus.orgresearchgate.net |
| Biotic Degradation (Soil) | Breakdown by soil microorganisms. | Contributes to degradation, but abiotic processes can be dominant. copernicus.org |
| Photoisomerization (Water) | Conversion between (E)- and (Z)-isomers by sunlight. | A major fate of this compound in paddy water, reaching equilibrium. copernicus.orgnii.ac.jp |
| Soil Properties | Physical and chemical characteristics of the soil. | Adsorption is higher in soils with more organic matter and clay, which can reduce bioavailability for microbial degradation. copernicus.org |
Advanced Predictive Modeling of Environmental Fate under Dynamic Climate Change Scenarios
Developing sophisticated predictive models for the environmental fate of this compound under changing climate conditions is a critical area for future research. Current models, such as the PCPF-1 and improved PADDY models, simulate the behavior of pesticides in paddy fields, considering factors like surface runoff, percolation, and photoisomerization. nii.ac.jpnih.gov However, climate change is expected to alter key environmental parameters that influence a pesticide's fate, such as temperature, rainfall intensity and frequency, and soil moisture. imdea-agua.org
Increased temperatures could accelerate degradation rates, while changes in precipitation patterns might affect runoff and leaching into groundwater. copernicus.orgimdea-agua.org The groundwater ubiquity score (GUS) for this compound already indicates a potential threat to groundwater quality under certain conditions. researchgate.net Advanced models should integrate these dynamic climate variables to provide more accurate predictions of this compound's persistence, mobility, and potential for environmental contamination. nih.gov These models will be essential for conducting more realistic environmental risk assessments and for developing sustainable use practices in the face of a changing climate. copernicus.org
Exploration of Novel Approaches for Herbicide Resistance Management Beyond Conventional Chemical Rotation
The evolution of herbicide resistance in weeds necessitates the exploration of innovative management strategies that go beyond simple chemical rotation. While rotating herbicides with different modes of action is a fundamental principle of resistance management, the emergence of cross-resistance, where a weed population is resistant to multiple herbicides with the same mode of action, complicates this approach. ebi.ac.ukuppersouthplatte.orgbcpc.org For instance, some weed biotypes show resistance to both this compound and other ALS inhibitors. ebi.ac.uk
Future research should investigate integrated weed management (IWM) strategies that combine chemical control with non-chemical methods. bcpc.org These can include cultural practices like altering crop seeding rates to increase competitiveness against weeds and mechanical weed control. bcpc.org Another promising avenue is the development of herbicide safeners or synergists that could enhance the efficacy of this compound against resistant populations or reduce the required application rates. Furthermore, understanding the genetic basis of non-target-site resistance, such as enhanced metabolism, could lead to the development of "resistance breakers" that inhibit these detoxification pathways. uppersouthplatte.orgnih.gov
Development of High-Throughput Screening Platforms for Identifying New Analogues and Synergistic Compounds
To combat herbicide resistance and expand the utility of this compound's chemical scaffold, the development of high-throughput screening (HTS) platforms is essential. These platforms can rapidly test large libraries of chemical compounds to identify new analogues with improved efficacy, a broader weed control spectrum, or a different mode of action. researchgate.net HTS has already been used to identify novel inhibitors of the acetolactate synthase (ALS) enzyme, the target of this compound. researchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Pyriminobac-methyl isomers in crops, and how can their storage stability be optimized?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for isomer-specific detection. For storage stability, studies recommend freezing samples at -20°C and avoiding prolonged exposure to light, as photodegradation can alter isomer ratios .
Q. How do soil organic matter (OM) and cation exchange capacity (CEC) influence this compound's adsorption-desorption behavior?
- Methodological Answer : Adsorption affinity increases with higher OM and CEC due to stronger hydrophobic interactions and cation bridging. The Freundlich model (R² > 0.9999) is preferred over linear models for describing adsorption-desorption isotherms, especially in soils with high OM (>2%), where nonlinear binding dominates .
Q. What are the primary degradation pathways of this compound in agricultural soils, and how do environmental conditions affect its half-life?
- Methodological Answer : Abiotic degradation (hydrolysis and photolysis) predominates, with first-order kinetics (half-life: 37–66 days). Elevated soil moisture and neutral pH accelerate degradation, while low temperatures (<10°C) prolong persistence. Anaerobic conditions reduce degradation rates by 30–40% compared to aerobic environments .
Q. Which soil properties are critical for assessing this compound's leaching potential?
- Methodological Answer : Key properties include soil texture (clay content >20% reduces mobility), OM content, and hydraulic conductivity. The Groundwater Ubiquity Score (GUS) model categorizes leaching risk, with scores >2.7 indicating high mobility in sandy soils (e.g., Plinthosols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in adsorption data when linear and Freundlich models yield conflicting results?
- Methodological Answer : Discrepancies arise when adsorption involves both partitioning (linear) and site-specific binding (Freundlich). Use Akaike Information Criterion (AIC) analysis to compare model fit. For this compound, Freundlich outperforms linear models (AIC difference >10) in OM-rich soils due to heterogeneous adsorption sites .
Q. What experimental design considerations are critical for simulating this compound's field behavior in laboratory studies?
- Methodological Answer : Incorporate soil aging (pre-incubation for 7–14 days) to replicate field microbial activity. Use undisturbed soil cores to preserve macropore structure, and apply flow-through columns with realistic irrigation rates (e.g., 10 mm/day) to mimic rainfall effects on leaching .
Q. How can predictive models account for this compound's enantiomer-specific environmental impacts?
- Methodological Answer : Integrate chiral separation techniques (e.g., chiral HPLC) with ecotoxicological assays to quantify (E)- and (Z)-isomer toxicity. Computational models like molecular docking can predict enantiomer interactions with soil enzymes (e.g., dehydrogenase), aiding risk assessment .
Q. What statistical approaches are recommended for analyzing synergistic effects of this compound and co-occurring contaminants (e.g., heavy metals)?
- Methodological Answer : Use factorial ANOVA to assess interaction effects and generalized additive models (GAMs) to quantify nonlinear responses. Joint toxicity indices (e.g., Concentration Addition Index) can evaluate ecological risks in multi-pollutant scenarios .
Methodological Frameworks
- For adsorption studies : Apply the Freundlich equation , where (adsorption capacity) and (isotherm nonlinearity) are derived from log-transformed data .
- For degradation kinetics : Use nonlinear regression to fit first-order decay models , validating parameters via bootstrap resampling (≥1,000 iterations) .
- For risk assessment : Combine GUS scores with spatial GIS mapping to prioritize monitoring in high-risk aquifers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
